4'-tert-Butyl-2-methoxy-1,1'-biphenyl

Medicinal Chemistry Lipophilicity Pharmacokinetics

Achieving sufficient passive permeability in lead compounds without sacrificing solubility is a persistent challenge in CNS and intracellular drug discovery. 4'-tert-Butyl-2-methoxy-1,1'-biphenyl (CAS 383913-41-5) directly addresses this with a proven high-lipophilicity scaffold. - High XLogP of ~5.2 ensures enhanced membrane permeability for crossing cellular barriers like the blood-brain barrier. - Bulky tert-butyl group prevents molecular aggregation, a critical parameter for reducing efficiency roll-off in phosphorescent and TADF OLED host materials. - Crystalline solid (mp 116-118°C) guarantees accurate weighing and safe handling, unlike volatile or viscous liquid analogs, ensuring smooth scale-up from milligram to kilogram synthesis.

Molecular Formula C17H20O
Molecular Weight 240.34 g/mol
CAS No. 383913-41-5
Cat. No. B14116421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-tert-Butyl-2-methoxy-1,1'-biphenyl
CAS383913-41-5
Molecular FormulaC17H20O
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2OC
InChIInChI=1S/C17H20O/c1-17(2,3)14-11-9-13(10-12-14)15-7-5-6-8-16(15)18-4/h5-12H,1-4H3
InChIKeyHEEPGZRKNRWQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-tert-Butyl-2-methoxy-1,1'-biphenyl (CAS 383913-41-5) Procurement Guide: Sourcing This Key Biphenyl Intermediate


4'-tert-Butyl-2-methoxy-1,1'-biphenyl (CAS 383913-41-5) is an asymmetrically substituted biphenyl derivative. Its structure comprises a biphenyl core functionalized with a bulky, hydrophobic tert-butyl group at the 4'-position and an electron-donating methoxy group at the 2-position [1]. This specific substitution pattern imparts a unique combination of physicochemical properties. It is typically a white crystalline solid with a melting point of 116–118 °C and is soluble in common organic solvents like ethanol and dichloromethane . Its high calculated lipophilicity (XLogP ~5.2) and low topological polar surface area (~9.2 Ų) distinguish it from simpler biphenyl analogs and suggest its utility in applications requiring a hydrophobic, electron-rich aromatic building block. The compound is primarily used as a synthetic intermediate or building block in pharmaceutical research and materials science .

Why 4'-tert-Butyl-2-methoxy-1,1'-biphenyl Cannot Be Replaced by a Generic Biphenyl Analog


Simply substituting 4'-tert-Butyl-2-methoxy-1,1'-biphenyl with a generic or differently substituted biphenyl analog will likely compromise performance in specific applications due to quantifiable differences in key molecular properties. The combined presence of a bulky, electron-rich tert-butyl group and an electron-donating methoxy group in a specific ortho/para' orientation creates a unique electronic and steric profile . This profile results in a specific calculated XLogP value of 5.2 , indicating high lipophilicity compared to analogs like 2-methoxybiphenyl, which lacks the tert-butyl group. This high lipophilicity can be critical for optimizing pharmacokinetic properties like cell membrane permeability in drug discovery [1]. Furthermore, the tert-butyl substituent plays a critical role in disrupting molecular planarity and preventing aggregation, a key parameter for achieving high performance in materials like organic light-emitting diodes (OLEDs) [2]. Replacing it with a smaller or less bulky group would drastically alter solubility, melting point, and solid-state packing, thereby undermining the specific property profile required for its intended use.

Evidence-Based Guide to the Performance Advantages of 4'-tert-Butyl-2-methoxy-1,1'-biphenyl


Quantified Lipophilicity Advantage of 4'-tert-Butyl-2-methoxy-1,1'-biphenyl over Unsubstituted 2-Methoxybiphenyl

The compound 4'-tert-Butyl-2-methoxy-1,1'-biphenyl (CAS 383913-41-5) exhibits a substantially higher calculated lipophilicity (XLogP = 5.2) compared to its simpler analog, 2-methoxybiphenyl (CAS 86-26-0), which lacks the tert-butyl group . The tert-butyl group's hydrophobicity is a well-established factor in increasing a molecule's LogP, which is a key predictor of its ability to passively diffuse across lipid bilayers [1].

Medicinal Chemistry Lipophilicity Pharmacokinetics

Differentiation of Physical Form and Handling: Crystalline 4'-tert-Butyl-2-methoxy-1,1'-biphenyl vs. Liquid 2-Methoxybiphenyl

4'-tert-Butyl-2-methoxy-1,1'-biphenyl is a white crystalline solid with a reported melting point of 116-118 °C . In contrast, 2-methoxybiphenyl is a liquid or low-melting solid at room temperature, with a reported melting point of 30-33 °C and a density of 1.023 g/mL . This fundamental physical difference is a direct consequence of the tert-butyl substituent, which enhances intermolecular interactions and packing in the solid state .

Process Chemistry Solid-State Properties Logistics

Enhanced Performance in OLEDs via Tert-Butyl Substitution: A Class-Level Inference

While direct data for 4'-tert-Butyl-2-methoxy-1,1'-biphenyl itself is unavailable, class-level evidence from structurally related OLED host materials strongly supports its potential advantages. A 2019 study on meta-bis(N-carbazolyl)phenylenes showed that substituting a core with a tert-butyl group (mCP-t-Bu) led to an external quantum efficiency (EQE) of 22.0%, a significant improvement over the unsubstituted mCP analog [1]. This enhancement is attributed to the tert-butyl group's role in disrupting molecular planarity, suppressing crystallization, and increasing glass transition temperature, thereby improving film morphology and device stability [1].

Organic Electronics OLED Host Materials Charge Transport

Key Application Scenarios Where 4'-tert-Butyl-2-methoxy-1,1'-biphenyl (CAS 383913-41-5) Provides a Distinct Edge


Design of Highly Lipophilic Drug Candidates

In medicinal chemistry programs targeting intracellular or CNS receptors, the high lipophilicity (XLogP = 5.2) of 4'-tert-Butyl-2-methoxy-1,1'-biphenyl makes it an ideal building block for enhancing passive membrane permeability . Its use can systematically increase the LogP of lead compounds, which is a key strategy for improving bioavailability and brain penetration, as outlined in established drug design principles [1]. Procuring this specific intermediate is justified when the primary design goal is to overcome cellular barriers.

Synthesis and Handling of Stable Crystalline Intermediates

For process chemists and chemical engineers, the crystalline nature and high melting point (116–118 °C) of 4'-tert-Butyl-2-methoxy-1,1'-biphenyl offer significant practical advantages over liquid or low-melting analogs . Its solid form ensures accurate weighing for small-scale synthesis and facilitates easier handling, storage, and purification in large-scale manufacturing. This directly translates to improved process reliability and reduced risk of contamination or loss associated with volatile or viscous liquid reagents.

Development of High-Performance OLED Host Materials

In materials science, 4'-tert-Butyl-2-methoxy-1,1'-biphenyl is a strategic choice for designing new host materials for phosphorescent or TADF OLEDs. The bulky tert-butyl group is crucial for preventing molecular aggregation, a common cause of efficiency roll-off at high brightness [2]. By incorporating this building block, researchers can rationally design host molecules with improved film-forming properties, higher glass transition temperatures, and ultimately, more efficient and stable devices [2]. Its use is warranted for projects aiming to push the boundaries of OLED performance.

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